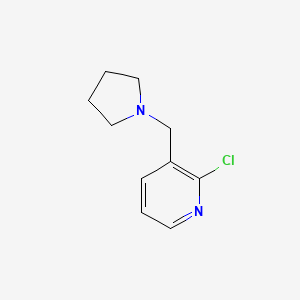

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWYJQXNCGRDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Executive Summary

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1247941-73-6) is a critical heterocyclic intermediate, frequently utilized as a scaffold in the development of histamine H3 antagonists and nicotinic acetylcholine receptor (nAChR) ligands. Its structural integrity hinges on two reactive centers: the electrophilic C2-chlorine atom (susceptible to nucleophilic aromatic substitution) and the basic pyrrolidine nitrogen.

This guide provides a self-validating analytical framework for researchers. Unlike generic datasheets, this document focuses on causality —explaining why specific signals appear and how to distinguish the target molecule from its most common synthetic impurities, such as the reduced alcohol byproduct or the des-chloro analog.

Part 1: Structural Context & Synthetic Origin

To analyze this molecule effectively, one must understand its synthetic history. The most robust synthesis involves the reductive amination of 2-chloro-3-pyridinecarboxaldehyde with pyrrolidine.

The Impurity Profile

Understanding the synthesis defines the analytical targets. The three primary impurities to screen for are:

-

2-Chloro-3-pyridinemethanol: Resulting from the over-reduction of the aldehyde starting material.

-

2-Chloro-3-pyridinecarboxaldehyde: Unreacted starting material.

-

Bis-alkylated dimers: Rare, but possible if stoichiometry is uncontrolled.

Molecular Specifications

| Property | Value |

| IUPAC Name | 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine |

| Molecular Formula | C₁₀H₁₃ClN₂ |

| Molecular Weight | 196.68 g/mol |

| Monoisotopic Mass | 196.0767 Da ( |

| Key Pharmacophore | 2-Chloropyridine (Electrophile) + Pyrrolidine (Base) |

Part 2: Spectroscopic Elucidation Strategy

Mass Spectrometry (LC-MS)

Objective: Confirm molecular formula and halogen presence.

-

The Chlorine Signature: The most distinct feature of this molecule is the chlorine isotope pattern. Chlorine exists naturally as

Cl (75.77%) and -

Validation Check: In the Mass Spectrum (ESI+), you must observe two peaks for the molecular ion

.-

m/z 197.1 (Base peak, containing

Cl) -

m/z 199.1 (Approx. 33% intensity of base peak, containing

Cl)

-

-

Failure Mode: If the m/z 199 peak is missing or <5% intensity, the chlorine atom has likely been lost (hydrolysis to 2-hydroxy derivative) or was never present.

Nuclear Magnetic Resonance ( H NMR)

Objective: Establish connectivity between the pyridine ring and the pyrrolidine tail.

Solvent Selection: Chloroform-d (

-

Note: If the sample is a hydrochloride salt, use DMSO-

or neutralize with

Predicted Chemical Shifts & Assignments (Free Base in

)

| Position | Type | Multiplicity | Integration | Structural Logic | |

| Py-H6 | Aromatic | 8.25 – 8.35 | dd | 1H | Most downfield; |

| Py-H4 | Aromatic | 7.75 – 7.85 | dd | 1H | |

| Py-H5 | Aromatic | 7.20 – 7.30 | dd | 1H | Most upfield aromatic; |

| Bridge | 3.70 – 3.80 | Singlet | 2H | Critical Diagnostic. Proves connection of ring to amine. | |

| Pyr-N-CH2 | Aliphatic | 2.55 – 2.65 | Multiplet | 4H | |

| Pyr-C-CH2 | Aliphatic | 1.75 – 1.85 | Multiplet | 4H |

Self-Validation Rule: The integration ratio between the Aromatic region (3H) and the Aliphatic region (10H) must be exactly 0.3 . Any deviation suggests solvent contamination or dimerization.

Part 3: Visualization of Structural Logic

The following diagrams illustrate the connectivity logic (HMBC correlations) and the recommended analytical workflow.

Figure 1: Analytical workflow prioritizing Mass Spectrometry for halogen confirmation before NMR structural validation.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Coherence) correlations required to prove the methylene bridge connects the pyridine C3 to the pyrrolidine nitrogen.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

Why this matters: Pyridine derivatives can form salts with trace acids in

-

Selection: Weigh 10-15 mg of the compound.

-

Neutralization (Optional but Recommended): If the sample is suspected to be a salt, add 10 mg of solid anhydrous

to the NMR tube. -

Solvation: Add 0.6 mL of

(99.8% D). -

Filtration: If

was used, filter the solution through a small cotton plug into a fresh NMR tube to remove solids. -

Acquisition: Run a standard proton sequence (16 scans, 2 second relaxation delay).

Protocol B: HPLC Purity Assessment

Why this matters: The basic pyrrolidine nitrogen causes "tailing" on standard C18 columns due to interaction with residual silanols.

-

Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Zorbax Extend).

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.5). High pH keeps the amine unprotonated, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 260 nm (Pyridine absorption max).

Part 5: Quality Control & Stability

Stability Warning

The 2-chloro position is reactive.

-

Hydrolysis: In the presence of moisture and heat, the Cl atom can be displaced by water, forming the 2-pyridone/2-hydroxypyridine tautomer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Visual Check: The pure compound is typically a pale yellow oil or low-melting solid. Darkening to brown indicates oxidation of the pyrrolidine ring or N-oxide formation.

Reference Standards

When analyzing, compare against the following calculated properties if a physical standard is unavailable:

-

CLogP: Approx 1.8 - 2.1 (Moderate lipophilicity).

-

pKa (Pyrrolidine N): ~8.8 (Protonates easily).

-

pKa (Pyridine N): ~0.5 (Very weakly basic due to Cl electron withdrawal).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56968039, 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine. Retrieved from [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.[1] Journal of Medicinal Chemistry. (Context for synthesis of similar pyridine scaffolds). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for Pyridine chemical shift substituent effects). Retrieved from [Link]

Sources

Application Note: Synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine via Reductive Amination

Abstract & Strategic Overview

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is a critical transformation in the development of nicotinic acetylcholine receptor (nAChR) ligands and other heterocyclic bioactive molecules. This application note details the Reductive Amination strategy, prioritizing the preservation of the chemically sensitive 2-chloro substituent.

While the 2-chloropyridine moiety is robust, it possesses latent electrophilicity at the C2 position. Under elevated temperatures or in the presence of strong nucleophiles (like pyrrolidine) without controlled conditions, a competing Nucleophilic Aromatic Substitution (SNAr) can occur, displacing the chlorine.

This guide presents two validated protocols:

-

Method A (Preferred): Sodium Triacetoxyborohydride (STAB) – A mild, one-pot procedure that minimizes SNAr side reactions.

-

Method B (Alternative): Sodium Cyanoborohydride (NaBH3CN) – A classic method for difficult substrates, requiring pH monitoring.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the benzylic C-N bond. The most efficient forward synthesis involves the condensation of 2-chloropyridine-3-carboxaldehyde (electrophile) with pyrrolidine (nucleophile) to form an iminium ion, which is selectively reduced in situ.

Reaction Pathway Diagram[1][2]

Figure 1: Reaction pathway showing the desired reductive amination route and the potential SNAr side reaction to be avoided.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Why this method? STAB (NaBH(OAc)3) is the reagent of choice. It is mild and exhibits high selectivity for aldehydes over ketones. Crucially, it does not require low pH, reducing the risk of acid-catalyzed side reactions, and it is non-toxic compared to cyanoborohydrides.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Chloropyridine-3-carboxaldehyde | 1.0 | Limiting Reagent |

| Pyrrolidine | 1.1 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 (Optional) | Catalyst (promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | solvent | 0.1 M - 0.2 M Concentration |

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-3-carboxaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) (or DCM) to a concentration of approx. 0.2 M.

-

Amine Addition: Add Pyrrolidine (1.1 equiv) dropwise.

-

Note: If the reaction does not proceed (monitored by TLC), add Acetic Acid (1.0 equiv) to catalyze imine formation. For this specific substrate, the aldehyde is sufficiently reactive that acid is often unnecessary.

-

-

Imine Formation: Stir at Room Temperature (20-25 °C) for 30–60 minutes.

-

Critical Control: Do NOT heat. Heating increases the risk of displacing the 2-Cl atom with pyrrolidine.

-

-

Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion. The reaction may bubble slightly (H2 evolution).

-

Reaction Monitoring: Stir at room temperature under nitrogen/argon atmosphere. Monitor by TLC or LC-MS.

-

Endpoint: usually 2–16 hours. Look for the disappearance of the aldehyde.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes to neutralize borate salts.

-

Extract the aqueous layer 3x with Dichloromethane (DCM) .

-

Combine organic layers and wash with Brine .[1]

-

Dry over anhydrous Na2SO4 or MgSO4 .

-

Filter and concentrate in vacuo.

-

-

Purification: The crude material is often pure enough (>90%). If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 to 90:10).

Method B: Sodium Cyanoborohydride (NaBH3CN) – The Traditional Alternative

Why this method? Use this if STAB is unavailable or if the imine formation is sluggish and requires long equilibrium times before reduction. NaBH3CN is stable at pH 3-5, allowing for specific protonation of the imine.

Safety Warning: NaBH3CN generates HCN gas if exposed to strong acid. Work in a well-ventilated fume hood.

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-chloropyridine-3-carboxaldehyde (1.0 equiv) and Pyrrolidine (1.1 equiv) in Methanol (MeOH) (0.2 M).

-

Catalysis: Add Acetic Acid dropwise to adjust the pH to approximately 5–6 (use wet pH paper).

-

Reduction: Add Sodium Cyanoborohydride (1.2 equiv).

-

Stirring: Stir at Room Temperature for 12–24 hours.

-

Workup:

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Wet solvents reacting with STAB. | Ensure DCE/DCM is anhydrous. STAB reacts with water, decomposing to acetic acid and boric acid. |

| Side Product: 2-pyrrolidinyl-pyridine | SNAr displacement of Chlorine. | Lower Temperature: Run the reaction at 0°C initially. Stoichiometry: Do not use large excess of pyrrolidine (>1.5 eq). |

| Aldehyde remains unreacted | Poor imine formation. | Add 1.0 eq Acetic Acid or 3Å Molecular Sieves to drive equilibrium (remove water). |

| Product trapped in Aqueous layer | Product is a base (pKa ~9). | Ensure the aqueous quench is basic (pH > 10) before extraction to keep the amine in the organic phase. |

Comparative Solvent Data (General Trends for STAB)

| Solvent | Reaction Rate | Solubility | Recommendation |

| 1,2-Dichloroethane (DCE) | Fast | Excellent | Primary Choice |

| Dichloromethane (DCM) | Moderate | Excellent | Good Alternative |

| Tetrahydrofuran (THF) | Slower | Good | Use if solubility is an issue |

| Methanol | Fast (Imine formation) | Good | Avoid with STAB (reacts with reagent); OK for NaBH3CN |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904.

-

LaVerne, L. B., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841-2849.

-

Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

Sources

- 1. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. lifechempharma.com [lifechempharma.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Storage and handling protocols for hygroscopic pyridine derivatives

Executive Summary

Pyridine derivatives—ubiquitous in medicinal chemistry as scaffolds for proton pump inhibitors, antihistamines, and kinase inhibitors—present a dual challenge: they are often chemically reactive and acutely hygroscopic. In their salt forms (e.g., pyridinium chlorides), they can be deliquescent, transitioning from solid to liquid upon exposure to ambient humidity in minutes. This application note outlines a rigorous, self-validating framework for the storage, handling, and remediation of these compounds to ensure stoichiometric accuracy and prevent hydrolytic degradation.

The Mechanism of Instability

To handle these compounds effectively, one must understand the molecular driver of their hygroscopicity.

-

Hydrogen Bonding: The lone pair on the pyridine nitrogen acts as a significant hydrogen bond acceptor. In

-oxide derivatives, the oxygen atom enhances this polarity. -

Lattice Energy (Salts): Pyridinium salts (e.g., Pyridinium

-toluenesulfonate, PPTS) often possess high lattice energies that are easily disrupted by hydration shells, leading to rapid deliquescence. -

Consequences: Absorbed water is not merely "weight"; it acts as a nucleophile, hydrolyzing labile groups (e.g., chloropyridines) and skewing molecular weight calculations, leading to failed coupling reactions due to incorrect stoichiometry.

Protocol 1: Intake and Characterization (The "Zero-State" Verification)

Upon receipt of a new batch, do not assume the vendor's stated purity includes the current water content.

Karl Fischer (KF) Titration Strategy

Standard KF reagents often contain pyridine to buffer the reaction.[1] However, when analyzing pyridine derivatives, external pyridine can suppress the endpoint or cause side reactions.

-

Recommendation: Use Imidazole-based KF reagents (Pyridine-free).

-

Buffering: If the derivative is a strong base (e.g., 4-Dimethylaminopyridine, DMAP), the pH of the KF cell may rise, slowing the iodine reaction. Buffer the anolyte with salicylic acid or benzoic acid to maintain pH 5–7.

Table 1: KF Method Selection Matrix

| Water Content Expected | Sample Type | Recommended Method | Reagent Type |

| > 1.0% | Bulk Solid | Volumetric | One-component (Composite) |

| 100 ppm – 1.0% | High Value / Toxic | Coulometric | Diaphragm-less cell |

| < 100 ppm | Trace Intermediate | Coulometric | Diaphragm cell (prevents interference) |

Protocol 2: The "Matryoshka" Storage Architecture

Parafilm™ is permeable to water vapor over time. For long-term stability (>1 month), a multi-barrier "Matryoshka" (nesting doll) system is required.

Storage Workflow:

-

Primary Container: Amber glass vial with a Teflon (PTFE) lined cap. Never use poly-lined caps; pyridine vapors degrade them.

-

Seal: Wrap the cap-neck interface with Teflon tape, then over-wrap with electrical tape (provides tension that Parafilm lacks).

-

Secondary Container: Place the primary vial inside a wide-mouth jar containing a chemical desiccant.

-

Environment: Store at -20°C. Note: Allow to warm to room temperature in a desiccator before opening to prevent condensation.

Table 2: Desiccant Compatibility for Secondary Containment

| Desiccant | Efficiency | Compatibility Note |

| Molecular Sieves (4Å) | High | Best Overall. Physically adsorbs water; non-reactive with pyridine vapors. |

| Phosphorus Pentoxide ( | Very High | Avoid. Acidic. Reacts with basic pyridine vapors to form surface crusts. |

| Silica Gel (Indicating) | Medium | Good for monitoring, but insufficient for deliquescent salts. |

| KOH Pellets | Medium | Good for liquid pyridine (prevents acidification), but messy for solid storage. |

Protocol 3: Active Handling and Weighing

The greatest risk of water uptake occurs during weighing. A deliquescent pyridine salt can absorb 1-2% water by weight in the time it takes to stabilize a balance reading.

Decision Logic: Handling Environment

Use the following logic flow to determine the necessary rigor of your setup.

Figure 1: Decision matrix for selecting the appropriate handling environment based on compound stability and scale.

Methodology: The "Difference Weighing" Technique (Protocol C)

When a glovebox is unavailable, never weigh hygroscopic solids directly onto a spatula or open weigh boat.

-

Tare a capped vial containing the source material.

-

Remove the cap, quickly transfer an estimated amount to the reaction vessel, and immediately recap the source vial.

-

Weigh the source vial again.

-

Mass Added = (Mass 1) - (Mass 2).

-

Why? This isolates the source bulk from ambient air for the minimum possible time and eliminates the error of water absorbing onto the weigh boat during balance stabilization.

-

Protocol 4: Remediation (Drying Wet Samples)

If a pyridine derivative has absorbed moisture, standard oven drying often fails due to sublimation or thermal degradation (oxidation of the N-ring).

Azeotropic Distillation (The Gold Standard)

This method is superior to vacuum drying for pyridine derivatives because it removes water at temperatures below

Figure 2: Azeotropic drying workflow using Toluene to gently remove bound water.

Step-by-Step:

-

Dissolve the wet derivative in Toluene (Pyridine/Water azeotrope boils at 93°C; Toluene/Water azeotrope boils at 85°C, allowing gentler removal).

-

Concentrate on a rotary evaporator. The water will co-distill with the toluene.

-

Repeat the toluene addition/evaporation cycle 3 times .

-

Place the resulting solid under high vacuum (0.1 mmHg) at ambient temperature for 4 hours to remove trace toluene.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific drying agents for pyridine classes).

-

Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration: Theory and Practice.[2] (Technical Bulletin describing imidazole substitution for pyridine).

-

Burfield, D. R., et al. (1981). "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry. (Establishes Molecular Sieves vs. P2O5 efficiency).

-

Mettler Toledo. (2022). Good Titration Practice™ in Karl Fischer Titration. (Protocols for side-reaction suppression in amine analysis).

Sources

Technical Support Center: Optimization of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine Synthesis

Current Status: Operational Ticket Topic: Yield Improvement & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine presents a classic chemoselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing between the highly reactive benzylic-like position (C3-methyl) and the electron-deficient aromatic ring (C2-chloro).[1]

Users reporting low yields typically suffer from one of three failure modes:

- Side Reactions: Displacement of the C2-chlorine by pyrrolidine (forming the dipyrrolidino byproduct).

-

Incomplete Reductive Amination: Stalled iminium formation due to steric or electronic deactivation.

-

Workup Losses: Partitioning of the basic product into the aqueous phase during extraction.

This guide details the two primary synthetic routes, troubleshooting protocols for each, and a definitive isolation strategy.

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are using the optimal route for your scale and available reagents.

| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution ( |

| Starting Materials | 2-Chloro-3-pyridinecarboxaldehyde + Pyrrolidine | 2-Chloro-3-(chloromethyl)pyridine (usually HCl salt) + Pyrrolidine |

| Primary Mechanism | Imine formation | Direct Displacement ( |

| Chemo-selectivity | High. STAB reduces imine > aldehyde >> Cl-ring.[1] | Moderate. Risk of |

| Impurity Profile | Alcohol byproduct (from aldehyde reduction).[1] | Bis-pyrrolidine (from |

| Recommendation | Preferred for <10g scale. Higher purity profile. | Preferred for Scale-up. Lower reagent cost, but requires strict temp control. |

Visualizing the Selectivity Challenge

The following diagram illustrates the kinetic vs. thermodynamic pathways. You must operate in the "Kinetic Domain" to secure the target yield.

Figure 1: Reaction pathway analysis for Route B (Alkylation).[1] Path A is the desired kinetic route. Path B represents the thermodynamic trap.

Module 2: Troubleshooting Route A (Reductive Amination)

Protocol Basis: Modified Abdel-Magid Amination [1].[1]

Standard Operating Procedure (SOP)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3] Avoid Methanol if using STAB (Sodium Triacetoxyborohydride) as it degrades the reagent.[1]

-

Stoichiometry: Aldehyde (1.0 eq) : Pyrrolidine (1.1 eq) : STAB (1.4 eq) : Acetic Acid (1.0 eq).[1]

-

Conditions: Room temperature,

atmosphere.

Diagnostic Guide

Issue 1: TLC shows unreacted aldehyde after 4 hours.

-

Root Cause: Incomplete imine formation. The 2-chloro substituent is electron-withdrawing, which actually activates the aldehyde for nucleophilic attack, but steric crowding can slow the dehydration step.

-

Fix: Add Acetic Acid (AcOH) .

Issue 2: Formation of 2-chloro-3-hydroxymethylpyridine (Alcohol byproduct).

-

Root Cause: Direct reduction of the aldehyde before amine condensation.

-

Fix: Sequential Addition.

-

Mix Aldehyde + Pyrrolidine + AcOH in DCE for 30-60 minutes before adding STAB. This locks the aldehyde into the imine form before the reducing agent is introduced.

-

Issue 3: Dechlorination (Loss of C2-Cl). [1]

-

Root Cause: Using too strong a reducing agent (e.g.,

or -

Fix: Switch strictly to STAB (Sodium Triacetoxyborohydride) or Sodium Cyanoborohydride (

) .[1] These reagents are chemoselective for imines and will not touch the aryl chloride [2].

Module 3: Troubleshooting Route B (Alkylation/ )

Protocol Basis: Nucleophilic substitution on benzylic halides.

Standard Operating Procedure (SOP)

-

Substrate: 2-Chloro-3-(chloromethyl)pyridine Hydrochloride.

-

Base:

(3.0 eq) or DIPEA (2.5 eq). Note: Extra base is needed to neutralize the HCl salt of the starting material. -

Solvent: Acetonitrile (ACN) or DMF.

-

Temperature: 0°C to Room Temperature. DO NOT HEAT.

Diagnostic Guide

Issue 1: Presence of "Double-Addition" Product (Dipyrrolidine). [1]

-

Root Cause:

reaction.[5][6] The 2-position of pyridine is electrophilic. While the chloromethyl group reacts faster ( -

Fix: Temperature Control.

-

Perform the addition of pyrrolidine at 0°C .

-

Allow to warm to RT only after addition is complete.

-

Strict Rule: Never reflux this reaction. The

reaction should complete within 2-4 hours at 25°C.

-

Issue 2: Polymerization/Darkening of Reaction Mixture.

-

Root Cause: Free base instability. 2-Chloro-3-(chloromethyl)pyridine free base is unstable and can self-polymerize.[1]

-

Fix: Keep the starting material as the HCl salt until the moment of reaction. Add the base (

) in situ with the pyrrolidine.[1]

Module 4: Isolation & Purification (The Hidden Yield Killer)

The most common reason for "low yield" in this synthesis is not reaction failure, but extraction failure. The product is a tertiary amine .[7]

The pH Trap

-

pH < 8: The pyrrolidine nitrogen is protonated (

).[1] The molecule is water-soluble. Yield = 0% in organic layer. -

pH > 10: The nitrogen is free base. The molecule is lipophilic. Yield = High.

Workup Workflow

Figure 2: Acid-Base extraction strategy to maximize recovery and purity.

Critical Step: After quenching, ensure the aqueous phase is basified to pH 12-14 before final extraction. Pyridine derivatives can buffer at lower pHs; use pH paper to confirm alkalinity.

FAQ: Rapid Response

Q: Can I use NaBH4 instead of STAB for Route A? A: Yes, but you must use a two-step procedure. Form the imine in Methanol (reflux 2h), evaporate solvent to remove water, then redissolve in Ethanol and add NaBH4. Adding NaBH4 directly to the aldehyde/amine mix often leads to alcohol byproducts.

Q: My product is an oil that won't crystallize. How do I purify it? A: This compound is often an oil as a free base.

-

Column Chromatography: DCM:MeOH (95:5) + 1%

(Ammonia is crucial to prevent streaking on silica).[1] -

Salt Formation: Dissolve the oil in ether and add HCl in dioxane to precipitate the hydrochloride salt, which is a stable solid.

Q: Why is the 2-Cl position stable during reductive amination? A: The hydride donor (STAB) is nucleophilic, but the boron center coordinates with the imine nitrogen.[1] The 2-Cl position requires a "hard" nucleophile and high energy to displace. Under mild reducing conditions, the aromatic ring remains inert [4].

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

-

Brown, L. L. , Kulkarni, S., Pavlova, O. A., et al. (2002).[1] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry, 45(13), 2841–2849.[1] Link

- Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Heterocycles. Science of Synthesis, 15, 12. (General reference on reactivity of 2-halopyridines).

-

Carey, F. A. , & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic grounding for chemoselectivity of borohydrides).

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scribd.com [scribd.com]

Optimizing temperature and pressure for 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine production

Welcome to the technical support center for the synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during this synthesis.

I. Reaction Overview and Mechanism

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is a nucleophilic substitution reaction. The core transformation involves the N-alkylation of pyrrolidine with a suitable electrophile, 2-chloro-3-(chloromethyl)pyridine. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic methylene carbon of 2-chloro-3-(chloromethyl)pyridine and displacing the chloride leaving group in what is typically an SN2 mechanism.

The overall synthetic strategy is a two-step process:

-

Synthesis of the Precursor: Preparation of 2-chloro-3-(chloromethyl)pyridine from (2-chloropyridin-3-yl)methanol.

-

N-Alkylation: The reaction of 2-chloro-3-(chloromethyl)pyridine with pyrrolidine to yield the final product.

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine? A1: The most direct and commonly used precursor is 2-chloro-3-(chloromethyl)pyridine. This is typically synthesized from (2-chloropyridin-3-yl)methanol through chlorination with an agent like thionyl chloride (SOCl2).

Q2: I am having trouble synthesizing (2-chloropyridin-3-yl)methanol. What are the recommended starting materials? A2: (2-Chloropyridin-3-yl)methanol can be reliably synthesized through two primary routes:

-

Reduction: Reduction of 2-chloronicotinaldehyde or an ester derivative of 2-chloronicotinic acid (like methyl or ethyl 2-chloronicotinate) using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol[1].

-

Hydrolysis: Hydrolysis of 2-chloro-3-acetoxymethylpyridine under basic conditions, for example, using sodium hydroxide[2].

Q3: What are the optimal conditions for the N-alkylation of pyrrolidine with 2-chloro-3-(chloromethyl)pyridine? A3: While a specific optimized protocol for this exact reaction is not extensively published, based on analogous reactions with similar substrates, a good starting point is to use a slight excess of pyrrolidine (1.1-1.5 equivalents), a base such as potassium carbonate (K2CO3, 1.5-2.0 equivalents), in a polar aprotic solvent like anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN). The reaction can often proceed at room temperature, but gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion[3][4].

Q4: Does pressure significantly affect this reaction? A4: For this type of liquid-phase nucleophilic substitution under the recommended temperature ranges, ambient pressure is sufficient. The use of elevated pressure is generally not necessary unless you are working at temperatures significantly above the boiling point of your solvent, which is not typically required for this transformation.

Q5: What are the most likely side products in this synthesis? A5: Potential side products can arise from both steps:

-

Precursor Synthesis: During the chlorination of (2-chloropyridin-3-yl)methanol with thionyl chloride, harsh conditions (excessively high temperature or prolonged reaction time) can lead to over-chlorination, potentially substituting the chloro group on the pyridine ring[5][6].

-

N-Alkylation: While less common with a secondary amine like pyrrolidine, there is a small possibility of forming a quaternary ammonium salt if the product itself acts as a nucleophile under forcing conditions. Another theoretical side reaction is nucleophilic aromatic substitution at the 2-position of the pyridine ring by pyrrolidine; however, the reactivity of the chloromethyl group is substantially higher, making this pathway less favorable under typical conditions[7].

Q6: How can I effectively purify the final product, 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine? A6: The most common and effective method for purifying pyridine derivatives is silica gel column chromatography[8][9]. Due to the basic nature of the product, peak tailing can be an issue. To mitigate this, you can add a small amount of a competing base, like triethylamine (TEA, ~0.5-1%), to your eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, using a mobile phase with a slightly acidic buffer can also improve peak shape[8].

III. Experimental Protocols & Methodologies

Part 1: Synthesis of 2-chloro-3-(chloromethyl)pyridine (Precursor)

This two-step procedure starts with the readily available 2-chloronicotinic acid.

Step 1a: Synthesis of (2-chloropyridin-3-yl)methanol

-

Rationale: This step involves the reduction of an ester derivative of 2-chloronicotinic acid to the corresponding alcohol. Esterification is performed first to create a substrate that is more readily reduced by sodium borohydride than the carboxylic acid itself.

-

Procedure:

-

Esterification: To a solution of 2-chloronicotinic acid (1 equivalent) in methanol, add sulfuric acid (catalytic amount) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Reduction: Dissolve the crude methyl 2-chloronicotinate in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C[1].

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (2-chloropyridin-3-yl)methanol, which can often be used in the next step without further purification.

-

Step 1b: Synthesis of 2-chloro-3-(chloromethyl)pyridine

-

Rationale: This is a nucleophilic substitution where the hydroxyl group of the alcohol is converted into a good leaving group by protonation (facilitated by the acidic byproducts of the thionyl chloride reaction) and then displaced by a chloride ion. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO2 and HCl) are gaseous and easily removed. The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ[10].

-

Procedure:

-

In a fume hood, dissolve (2-chloropyridin-3-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of alcohol).

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl2, 1.1-1.2 equivalents) dropwise. The reaction is exothermic and will generate HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-(chloromethyl)pyridine.

-

Part 2: Synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine (Final Product)

-

Rationale: This is a standard SN2 reaction. Pyrrolidine, a secondary amine, acts as a nucleophile. The use of a base like potassium carbonate is crucial to neutralize the HCl that would otherwise be formed, which would protonate the starting amine and the product, rendering them non-nucleophilic and hindering the reaction. A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and the inorganic base while favoring the SN2 pathway.

-

Procedure:

-

To a solution of 2-chloro-3-(chloromethyl)pyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 1.5 equivalents).

-

Add pyrrolidine (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM or 10-50% ethyl acetate in hexanes, with 0.5% triethylamine added to the eluent) to afford the pure 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

-

IV. Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no conversion in the chlorination step (1b) | 1. Inactive thionyl chloride (degraded by moisture).2. Insufficient reaction temperature or time.3. Starting alcohol is not fully dry. | 1. Use a fresh bottle of thionyl chloride.2. Increase the reaction time or gently warm the reaction to 40 °C (refluxing DCM).3. Ensure the starting alcohol is thoroughly dried, for example, by co-evaporation with toluene. |

| Formation of a dark, tar-like substance during chlorination | Overheating or prolonged reaction time, leading to decomposition or polymerization. | Maintain the reaction temperature at 0 °C during the addition of SOCl2 and do not exceed room temperature unless necessary. Monitor the reaction closely and quench it as soon as the starting material is consumed. |

| Low yield in the N-alkylation step (Part 2) | 1. Inefficient deprotonation of pyrrolidine (if a weak or insoluble base is used).2. Insufficient reaction temperature.3. Degradation of the chloromethylpyridine precursor. | 1. Ensure the base (e.g., K2CO3) is finely powdered and well-stirred. Consider using a stronger base like cesium carbonate (Cs2CO3).2. Gradually increase the reaction temperature in increments of 10 °C (e.g., from room temperature to 50 °C, then 70 °C) while monitoring for product formation and decomposition.3. Use the 2-chloro-3-(chloromethyl)pyridine precursor as fresh as possible, as benzylic halides can be unstable upon storage. |

| Multiple spots on TLC after N-alkylation | 1. Incomplete reaction (starting material remains).2. Formation of side products (e.g., elimination or substitution on the pyridine ring). | 1. Increase reaction time or temperature, or add more pyrrolidine/base.2. Keep the reaction temperature as low as possible to favor the desired SN2 reaction over other pathways. If side products persist, purification by column chromatography is necessary. |

| Product is difficult to purify by column chromatography (streaking/tailing) | The basic nitrogen of the product is interacting strongly with the acidic silica gel. | 1. Add 0.5-1% triethylamine to your eluent system.2. Use a different stationary phase, such as alumina (basic or neutral).3. Consider converting the product to its hydrochloride salt for crystallization, if applicable, and then liberating the free base. |

V. Data Summary & Visualization

Table 1: Recommended Reaction Parameters

| Parameter | Step 1a: Reduction | Step 1b: Chlorination | Part 2: N-Alkylation |

| Key Reagents | Methyl 2-chloronicotinate, NaBH4 | (2-chloropyridin-3-yl)methanol, SOCl2 | 2-chloro-3-(chloromethyl)pyridine, Pyrrolidine |

| Solvent | Methanol | Anhydrous DCM or Toluene | Anhydrous DMF or Acetonitrile |

| Base | - | - | K2CO3 or Cs2CO3 |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temp. to 80 °C |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Typical Reaction Time | 2-4 hours | 1-3 hours | 12-24 hours |

Diagrams

Caption: Overall workflow for the synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

Caption: Troubleshooting decision tree for low yield in the N-alkylation step.

VI. References

-

Roughley, S. D., Browne, H., MacIas, A. T., Benwell, K., Brooks, T., D'Alessandro, J., ... & Wong, M. (2012). The discovery of novel 2-substituted-3-biaryl-5/6-((1-methyl-2-(S)-pyrrolidinyl) methoxy) pyridines as potent and selective α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). A General Method for the Synthesis of Pyridines. Organic Syntheses, 83, 157. [Link]

-

Hussain, F., Yaqub, M., Rashid, U., Iftikhar, F., & Bukhari, I. H. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 3(3), 859-874. [Link]

-

Hussain, F., Yaqub, M., Rashid, U., Iftikhar, F., & Bukhari, I. H. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Semantic Scholar. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine. Retrieved February 14, 2026, from [Link]

-

Willard, M., et al. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

European Patent Office. (1988). 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines (EP0253495A2). [Link]

-

Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]

-

Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

Interchim. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 14, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved February 14, 2026, from [Link]

-

Journal of Synthetic Chemistry. (2024, September 5). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 14, 2026, from [Link]

-

Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. Retrieved February 14, 2026, from

-

ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

-

Royal Society of Chemistry. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. [Link]

-

Knowledge at UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved February 14, 2026, from [Link]

-

Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Retrieved February 14, 2026, from

-

ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Removing unreacted starting materials from 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Technical Support Center: Purification of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

Welcome to the technical support guide for the purification of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have designed this guide to not only provide procedural steps but also to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: At a Glance - Key Contaminants & Physicochemical Properties

Successful purification begins with a thorough understanding of the components in your reaction mixture. The primary challenge in isolating 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine is its separation from the starting materials used in its synthesis, typically a nucleophilic substitution reaction between 2-chloro-3-(chloromethyl)pyridine and pyrrolidine.

The table below summarizes the critical physicochemical properties that dictate the most effective purification strategies. Understanding these differences is the cornerstone of developing a robust separation protocol.

| Compound Name | Role | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Basicity (pKa of Conjugate Acid) |

| 2-Chloro-3-(chloromethyl)pyridine | Starting Material | 162.01 | ~279 °C at 760 mmHg[1] | Soluble in common organic solvents (DCM, EtOAc, THF). Insoluble in water. | Not basic. |

| Pyrrolidine | Starting Material | 71.12 | 87-88 °C[2][3] | Miscible with water and most organic solvents.[2] | ~11.3[4] |

| 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine | Product | 196.68 | High (>>200 °C) | Soluble in common organic solvents. Sparingly soluble in water. | Biphasic: Pyridine N (~3-5), Pyrrolidine N (~10-11) |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

Q1: My post-reaction TLC or LC-MS shows a significant amount of unreacted pyrrolidine. What is the quickest way to remove it?

A: Due to its high water solubility and basicity, unreacted pyrrolidine can often be removed with a simple aqueous workup.[2] However, since your product is also a base, a standard water wash may not be sufficient. The most effective method is an acidic wash. By washing your organic solution with dilute aqueous acid (e.g., 1 M HCl), both the pyrrolidine and your product will be protonated and move into the aqueous layer. This is useful if you want to separate them from non-basic impurities. To specifically remove just the pyrrolidine, a more nuanced approach like column chromatography is often necessary (see Section 3). For a quick but less selective method, repeated washes with brine can help partition the highly water-miscible pyrrolidine into the aqueous phase.[5]

Q2: I have a persistent, less-polar impurity that I believe is the starting material, 2-chloro-3-(chloromethyl)pyridine. How do I eliminate it?

A: This is a classic purification challenge that is best solved using acid-base extraction. Your product is a tertiary amine and thus basic, while the starting material, an alkyl halide, is neutral. By dissolving the crude mixture in an organic solvent like ethyl acetate and washing with dilute aqueous acid (e.g., 1 M HCl), your basic product will form a water-soluble hydrochloride salt and transfer to the aqueous layer. The neutral 2-chloro-3-(chloromethyl)pyridine will remain in the organic layer, which can then be discarded. Subsequently, you can neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your pure product back into an organic solvent. See Protocol 1 for a detailed procedure.

Q3: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. What causes this and how can I prevent it?

A: This is a very common issue when purifying basic compounds like yours on standard silica gel.[6][7] The basic nitrogen atom on the pyrrolidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[6] This strong, non-specific binding leads to significant peak tailing (streaking).

To resolve this, you must neutralize these active sites. The standard and most effective method is to add a small amount of a basic modifier to your chromatography eluent.[6][7]

-

Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your mobile phase. The modifier acts as a competing base, preferentially binding to the silanol groups and allowing your compound to elute cleanly.[6] See Protocol 2 for an optimized chromatography procedure.

Q4: Can I simply distill my product to purify it?

A: Distillation is generally not a recommended method for this specific purification. While you can easily remove the volatile pyrrolidine (BP 87-88 °C) under reduced pressure, separating the product from the starting material 2-chloro-3-(chloromethyl)pyridine (BP ~279 °C) is problematic.[1][2][3] The boiling point of your product is expected to be even higher, and the small difference between them would require highly efficient fractional distillation, which is often impractical on a lab scale and can lead to product degradation at high temperatures.

Section 3: In-Depth Troubleshooting & Protocols

Method 1: Purification by Acid-Base Extraction

This is the most effective method for removing neutral or acidic impurities, particularly unreacted 2-chloro-3-(chloromethyl)pyridine, on any scale.

Causality & Expertise: This technique leverages the basicity of the pyrrolidine nitrogen in the product. By protonating this amine with acid, we dramatically increase its water solubility, allowing for a clean separation from non-basic organic compounds. This is a foundational technique in organic synthesis for purifying amines.[8][9]

Caption: Workflow for removing non-basic impurities via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.

-

Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. The neutral starting material, 2-chloro-3-(chloromethyl)pyridine, will remain in the top organic layer, which should be discarded.

-

Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is greater than 10 (confirm with pH paper). You may observe the formation of an oil or precipitate, which is your deprotonated product.

-

Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the mixture two to three times with fresh portions of your organic solvent. Combine all organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine to remove residual water.[5] Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the product, now free of the non-basic starting material. Note that this will not remove unreacted pyrrolidine.

Method 2: Purification by Flash Column Chromatography

This is the preferred method for achieving the highest purity, as it can separate the product from both unreacted starting materials and most side products.

Causality & Expertise: This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10][11] For basic amines, success is critically dependent on deactivating the acidic silica surface with a basic additive in the eluent, ensuring separation is governed by polarity rather than ion exchange.[6][7]

Caption: Standard workflow for purification by flash column chromatography.

Experimental Protocol: Flash Column Chromatography

-

TLC Method Development:

-

Prepare a stock solution of your crude product in a solvent like ethyl acetate.

-

On a silica gel TLC plate, spot the crude mixture.

-

Develop the plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 4:1 and progressively increase the polarity (e.g., 3:1, 1:1).

-

Crucially, add ~1% triethylamine (Et₃N) to your TLC developing solvent. This will mimic the column conditions and prevent streaking.

-

Aim for an Rf value of ~0.25-0.35 for your product spot for optimal column separation. The less polar 2-chloro-3-(chloromethyl)pyridine will have a higher Rf, and the more polar pyrrolidine will have a lower Rf or may stick to the baseline without the basic additive.

-

-

Column Preparation:

-

Select an appropriate size flash chromatography column.

-

Prepare a slurry of silica gel in your chosen eluent (including the 1% Et₃N).

-

Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Add a thin layer of sand on top to prevent disruption.[7]

-

-

Sample Loading:

-

Dissolve your crude product (post-extraction is ideal) in a minimal amount of the mobile phase.

-

Carefully apply the solution to the top of the silica bed.

-

Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent completely, and carefully pour the resulting free-flowing powder onto the column bed.

-

-

Elution and Collection:

-

Begin eluting the column with your mobile phase, maintaining a constant flow rate.

-

Collect fractions in an array of test tubes.

-

Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

-

-

Isolation:

-

Combine the fractions that contain only your pure product.

-

Remove the solvent and triethylamine using a rotary evaporator to yield the purified 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

-

References

-

Pyrrolidine . Common Organic Chemistry. Available from: [Link]

-

Pyrrolidine . PubChem. Available from: [Link]

-

Pyrrolidine - Wikipedia . Wikipedia. Available from: [Link]

-

2-Chloro-3-(chloromethyl)pyridine . MySkinRecipes. Available from: [Link]

-

How can I seperate pyrrolidine? . ResearchGate. Available from: [Link]

-

2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833 . PubChem. Available from: [Link]

-

How to remove excess pyrrole from a reaction mixture? . ResearchGate. Available from: [Link]

-

2-Chloromethylpyridine - Wikipedia . Wikipedia. Available from: [Link]

-

Remove Sticky Reagents . University of Rochester, Department of Chemistry. Available from: [Link]

-

What is best method to remove pyridine from a reaction mixture? . ResearchGate. Available from: [Link]

-

(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts . Comptes Rendus Chimie. Available from: [Link]

- Preparation of 2-chloro-6-(1-chloromethylvinyl)pyridine (Compound No. I-3). Google Patents.

- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

-

Extract the organic soln of the product with dilute aq. Cu(II) . Chemistry Stack Exchange. Available from: [Link]

Sources

- 1. 2-Chloro-3-(chloromethyl)pyridine [myskinrecipes.com]

- 2. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 3. Pyrrolidine [commonorganicchemistry.com]

- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]

A-Comparative-Guide-to-the-Structural-Elucidation-of-2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. The isomeric precision of a compound dictates its efficacy, safety, and intellectual property value. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine, a substituted pyridine derivative, offering a framework for its interpretation and comparing the utility of ¹H NMR against other common analytical techniques.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules.[1][2] It provides detailed information about the electronic environment of each proton, their relative numbers, and their connectivity to neighboring protons. This technique is non-destructive and requires only a small amount of sample, making it an efficient and invaluable method in the synthetic chemistry workflow.

Predictive Analysis: Deconstructing the 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine Structure

Before examining experimental data, a theoretical analysis of the molecule's structure allows for the prediction of its ¹H NMR spectrum. This predictive process is rooted in the fundamental principles of chemical shift, spin-spin coupling, and integration.[1][2][3]

The structure of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine contains several distinct proton environments:

-

Pyridine Ring Protons (H-4, H-5, H-6): These aromatic protons are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom and the chloro substituent.

-

Methylene Bridge Protons (-CH₂-): These protons are adjacent to both the pyridine ring and the pyrrolidine nitrogen, influencing their chemical shift.

-

Pyrrolidine Ring Protons (-CH₂-CH₂-): The pyrrolidine ring has two sets of methylene protons, each with a unique electronic environment.

Based on established chemical shift values for substituted pyridines and aliphatic amines, we can anticipate the approximate spectral regions for these protons.[4][5][6][7][8] The chloro group at the 2-position will exert an electron-withdrawing effect, generally shifting adjacent protons downfield (to a higher ppm value).

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet of doublets (dd) | 1H |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | 1H |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | 1H |

| Methylene Bridge (-CH₂-) | 3.6 - 3.8 | Singlet (s) | 2H |

| Pyrrolidine α-CH₂ | 2.5 - 2.7 | Triplet (t) | 4H |

| Pyrrolidine β-CH₂ | 1.7 - 1.9 | Quintet (qui) | 4H |

Experimental Verification and Interpretation

The following table presents typical experimental ¹H NMR data for 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

Experimental ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proton Assignment |

| 8.32 | dd | 1H | 4.8, 1.8 | H-6 |

| 7.68 | dd | 1H | 7.6, 1.8 | H-4 |

| 7.25 | dd | 1H | 7.6, 4.8 | H-5 |

| 3.71 | s | 2H | - | Methylene Bridge |

| 2.62 | t | 4H | 6.4 | Pyrrolidine α-CH₂ |

| 1.81 | qui | 4H | 6.4 | Pyrrolidine β-CH₂ |

The experimental data aligns well with the predictions. The downfield signals at 8.32, 7.68, and 7.25 ppm are characteristic of protons on a pyridine ring. The splitting patterns (doublet of doublets) arise from coupling to their two non-equivalent neighbors on the ring.[3][9][10] The singlet at 3.71 ppm corresponds to the methylene bridge protons, which have no adjacent protons to couple with. The signals for the pyrrolidine protons appear as a triplet and a quintet, consistent with the coupling between the adjacent methylene groups in the ring system.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves complementary techniques.[11][12][13][14] The choice of analytical method depends on the specific information required.

| Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |

| ¹H NMR | Proton environment, connectivity, relative proton count. | Provides a detailed and unambiguous map of the proton framework. | Does not directly provide information on quaternary carbons or the molecular weight. |

| ¹³C NMR | Carbon environment, number of unique carbons. | Confirms the carbon skeleton and the presence of quaternary carbons. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Provides the exact molecular weight, confirming the elemental composition. | Does not provide detailed information on the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of C-Cl, C-N, and aromatic C-H bonds. | Provides limited information on the overall molecular structure. |

The following diagram illustrates a typical decision-making workflow for the structural elucidation of a novel compound like 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine.

Caption: Decision workflow for structural elucidation.

Standard Operating Procedure: Acquiring a High-Quality ¹H NMR Spectrum

To ensure accurate and reproducible results, a standardized protocol for sample preparation and data acquisition is essential.

Step-by-Step Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the spinner in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 16 or 32 for a moderately concentrated sample).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to determine proton connectivity.

-

The following diagram outlines this experimental workflow.

Caption: Workflow for NMR sample preparation and data analysis.

Conclusion

The structural elucidation of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine serves as an excellent case study for the application of ¹H NMR spectroscopy. Through a combination of predictive analysis and experimental verification, a detailed and confident structural assignment can be made. While other analytical techniques provide valuable complementary information, ¹H NMR remains an unparalleled tool for mapping the proton framework of organic molecules, making it an indispensable technique in the arsenal of drug development professionals.

References

- Gajeles, G., et al. (n.d.).

- H NMR Spectroscopy. (n.d.).

- 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.

- Amador-Sánchez, Y. A. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.

- Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.

- How to read NMR spectra from the basics (chemical shift, integration r

- Spin-spin splitting and coupling - Coupling in 1H NMR.

- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)....

- Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase.

- 1 H– 1 H Coupling in Proton NMR. ACD/Labs.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing).

- An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σR). Australian Journal of Chemistry - CSIRO Publishing.

- Molecular Structure Characterisation and Structural Elucid

- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing.

- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS D

- STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum. ChemicalBook.

- 3.2.12 - Structural analysis. IB Colourful Solutions in Chemistry.

- Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology.

- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Pearson+.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- 2-Chloropyridine - Optional[1H NMR] - Spectrum. SpectraBase.

- 2-Chloro-3-(1-pyrrolidinylcarbonyl)pyridine; (2-chloropyridin-3-yl)(pyrrolidin-1-yl)methanone. Vibrant Pharma Inc.

- 2-chloro-3-(pyrrolidine-1-carbonyl)pyridine | 60597-68-4. Sigma-Aldrich.

- Chemical shifts. (n.d.).

- 6959-48-4|3-(Chloromethyl)pyridine hydrochloride. BLD Pharm.

- 2-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. (n.d.).

- 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. ChemicalBook.

- 3-(Chloromethyl)pyridine 96 6959-48-4. Sigma-Aldrich.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 2,6-Dichloro-3-(pyrolidin-1-ylmethyl)pyridine. Advanced ChemBlocks.

- 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook.

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. connectsci.au [connectsci.au]

- 8. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IB Colourful Solutions in Chemistry [ibchem.com]

- 14. ocw.mit.edu [ocw.mit.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.